1-(1-methyl-1H-imidazole-4-carbonyl)-1,2,3,6-tetrahydropyridine
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Overview
Description
1-(1-Methyl-1H-imidazole-4-carbonyl)-1,2,3,6-tetrahydropyridine is a complex organic compound that features both imidazole and tetrahydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazole-4-carbonyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (DCM) at room temperature. The reaction mixture is stirred for a specific duration, followed by the removal of the solvent under reduced pressure to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This includes precise control of temperature, solvent removal, and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazole-4-carbonyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the imidazole ring can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen functionalities, while reduction could lead to the formation of tetrahydropyridine derivatives with altered hydrogenation states.
Scientific Research Applications
1-(1-Methyl-1H-imidazole-4-carbonyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazole-4-carbonyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The tetrahydropyridine moiety may interact with receptors or enzymes, modulating their functions and leading to various biological effects.
Comparison with Similar Compounds
- 1-Methyl-1H-imidazole-4-carboxylic acid
- 1-Methyl-1H-imidazole-4-carbonyl chloride
- 1,2,3,6-Tetrahydropyridine
Uniqueness: 1-(1-Methyl-1H-imidazole-4-carbonyl)-1,2,3,6-tetrahydropyridine is unique due to the combination of the imidazole and tetrahydropyridine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Properties
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl-(1-methylimidazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-7-9(11-8-12)10(14)13-5-3-2-4-6-13/h2-3,7-8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIZITSMKIAPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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